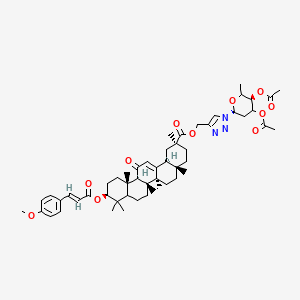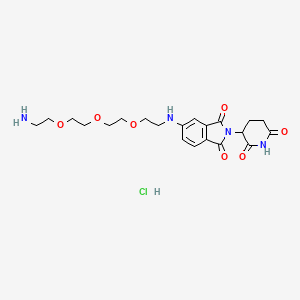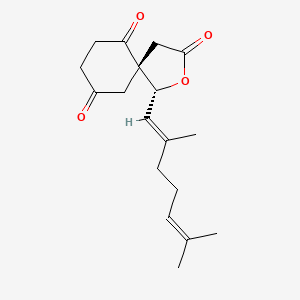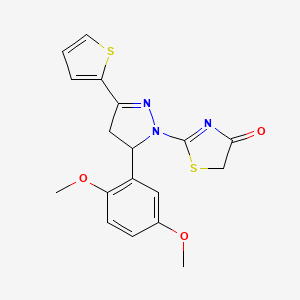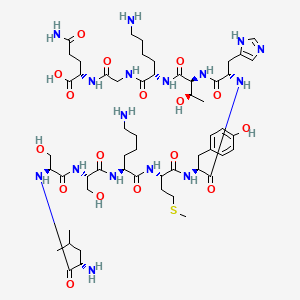
Oligopeptide-74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oligopeptide-74 is a synthetic peptide composed of 11 amino acids: glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine . It is primarily used in cosmetic applications, particularly for hair growth . The molecular formula of this compound is C₅₅H₉₀N₁₆O₁₇, and it has a molecular weight of 1279.48 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oligopeptide-74 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous-flow reactors, which allow for the efficient production of peptides on a large scale . This method ensures high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oligopeptide-74 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a nucleophile (Nu⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups.
Wissenschaftliche Forschungsanwendungen
Oligopeptide-74 has a wide range of scientific research applications, including:
Wirkmechanismus
Oligopeptide-74 exerts its effects by interacting with specific molecular targets and pathways. In the context of hair growth, it is believed to stimulate the proliferation of hair follicle cells and enhance the production of growth factors . The exact molecular targets and pathways involved are still under investigation, but it is known to activate signaling pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Oligopeptide-74 can be compared with other similar compounds, such as:
Palmitoyl Tripeptide-1: A peptide used in anti-aging products for its collagen-boosting properties.
Acetyl Tetrapeptide-3: A peptide known for its anti-inflammatory and hair growth-promoting effects.
Dipeptide-18: A peptide used in cosmetic formulations for its skin-rejuvenating properties.
This compound is unique in its specific amino acid sequence and its targeted applications in hair growth and anti-aging treatments .
Eigenschaften
Molekularformel |
C55H90N16O17S |
|---|---|
Molekulargewicht |
1279.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1 |
InChI-Schlüssel |
VIBSCLGHHDBVGI-VNKCNRQTSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
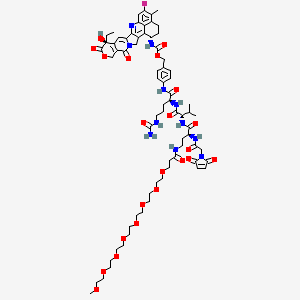
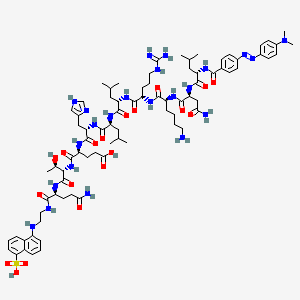

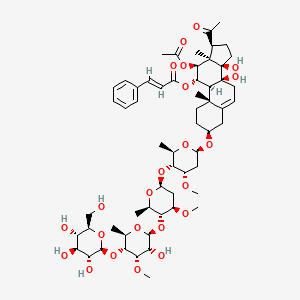

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
